Dimethylaminoparthenolide
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Overview
Description
Dimethylaminoparthenolide is a water-soluble analogue of parthenolide, a sesquiterpene lactone originally isolated from the plant Feverfew (Tanacetum parthenium). This compound has garnered significant attention due to its potent anti-inflammatory and anti-tumor properties. This compound inhibits the nuclear factor kappa B signaling pathway, which plays a crucial role in the regulation of immune response, inflammation, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylaminoparthenolide can be synthesized through the structural modification of parthenolide. The process involves the introduction of a dimethylamino group to the parthenolide molecule. This modification enhances the solubility and bioavailability of the compound. The synthetic route typically involves the following steps:
Extraction of Parthenolide: Parthenolide is extracted from the buds of Feverfew.
Chemical Modification: The extracted parthenolide undergoes a series of chemical reactions to introduce the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction of parthenolide followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Dimethylaminoparthenolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products .
Scientific Research Applications
Dimethylaminoparthenolide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones and their derivatives.
Biology: It is employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: this compound is investigated for its potential therapeutic effects in treating various cancers, including leukemia and multiple myeloma.
Industry: The compound is used in the development of anti-inflammatory and anti-cancer drugs.
Mechanism of Action
Dimethylaminoparthenolide exerts its effects by inhibiting the nuclear factor kappa B signaling pathway. It binds to the cysteine residue of IκKβ, preventing the binding of the p65 subunit to DNA. This inhibition leads to the suppression of gene expression involved in cell proliferation and survival, thereby inducing cell-cycle arrest and promoting apoptosis in cancer cells . Additionally, this compound suppresses the signal transducer and activator of transcription 3 signaling pathway, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Parthenolide: The parent compound from which dimethylaminoparthenolide is derived. It has similar anti-inflammatory and anti-tumor properties but is less soluble.
Compound 33: A structurally similar compound with comparable activity to this compound in certain cell lines.
Uniqueness
This compound is unique due to its enhanced solubility and bioavailability compared to parthenolide. These properties make it a more effective therapeutic agent, particularly in the treatment of cancers where solubility and bioavailability are critical factors .
Properties
Molecular Formula |
C17H27NO3 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1 |
InChI Key |
UJNSFDHVIBGEJZ-CALVTZMJSA-N |
Isomeric SMILES |
CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C |
Origin of Product |
United States |
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